1-Ethyl-1H-indole-3-carbonyl chloride Derivatives Exhibit 322-Fold Improved ATX Inhibition Versus Unsubstituted Indole-3-carboxylic Acid Lead
When 1-ethyl-1H-indole-3-carbonyl chloride is employed to synthesize ATX inhibitor derivatives, the resulting 1-ethyl-1H-indole-3-carboxamide scaffolds enable development of highly potent ATX inhibitors. Specifically, benzamide derivative 24 (containing the 1-ethyl-1H-indole-3-carbonyl pharmacophore) exhibited an IC₅₀ of 2.3 nM against autotaxin, representing a 322-fold improvement in potency compared to the unsubstituted indole-3-carboxylic acid lead Indole-1 (IC₅₀ = 740 nM) [1]. This dramatic potency enhancement is directly attributable to the N1-ethyl substitution present in the target compound's scaffold.
| Evidence Dimension | ATX enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Derivative 24 (containing 1-ethyl-1H-indole-3-carbonyl moiety): IC₅₀ = 2.3 nM |
| Comparator Or Baseline | Indole-1 (unsubstituted indole-3-carboxylic acid lead): IC₅₀ = 740 nM |
| Quantified Difference | 322-fold improvement in potency |
| Conditions | ATX enzyme assay, in vitro |
Why This Matters
This quantifies that selecting 1-ethyl-1H-indole-3-carbonyl chloride as the synthetic intermediate enables access to ATX inhibitors with sub-nanomolar potency unachievable using unsubstituted indole building blocks.
- [1] Jia, F. et al. Structure-based linker exploration: Discovery of 1-ethyl-1H-indole analogs as novel ATX inhibitors. Bioorganic & Medicinal Chemistry, 2020, 28(22), 115795. View Source
